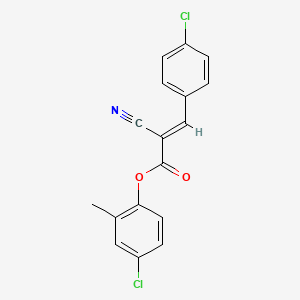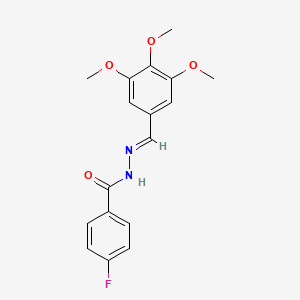
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-pyrimidinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including those with complex substituents such as 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-pyrimidinylmethyl)benzamide, often involves the Bischler-Napieralski reaction. This reaction can cyclize N-(4-aryl-4-hydroxybutyl)benzamides to form various heterocyclic compounds. For example, Browne et al. (1981) detailed the cyclization under Bischler-Napieralski conditions to produce 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating the synthetic versatility of related benzamide structures (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
X-ray crystallography is a powerful tool for determining the molecular structure of benzamide derivatives. The structure of specific benzamide compounds has been confirmed through this method, highlighting the importance of molecular geometry in understanding the compound's chemical behavior and reactivity. For example, Demir et al. (2015) analyzed the structure of a novel benzamide derivative using X-ray diffraction, providing insights into its crystalline form and molecular geometry (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of benzamide derivatives are influenced by their functional groups and molecular structure. Studies have explored various chemical modifications to optimize biological properties, such as the methylation of the pyridine moiety to enhance analgesic properties (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Physical Properties Analysis
The physical properties of benzamide derivatives, including melting points, solubility, and crystalline forms, are crucial for their practical application and formulation. Yanagi et al. (2000) characterized two polymorphs of a specific benzamide compound, demonstrating different thermal and spectroscopic properties, which are essential for understanding the compound's stability and reactivity (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as reactivity, potential for hydrogen bonding, and electronic structure, are influenced by their molecular configuration. Studies employing density functional theory (DFT) calculations have provided insights into the electronic properties and chemical reactivity of these compounds. For example, the synthesis and antibacterial activity of some N-(3-hydroxy-2-pyridyl) benzamides were investigated, revealing their potential for microbiological applications (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- The Bischler-Napieralski reaction, a well-known method in organic synthesis, has been applied to N-(4-aryl-4-hydroxybutyl)benzamides to cyclize them into 3-arylmethylidene-4,5-dihydro-3H-pyrroles. This process highlights the utility of related benzamide compounds in synthesizing heterocyclic structures, which are crucial in drug development and material science (E. J. Browne et al., 1981).
Therapeutic Potential
- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a structural resemblance, has been identified as an orally active histone deacetylase (HDAC) inhibitor, showcasing potential as an anticancer drug. This suggests that similar compounds could be explored for their HDAC inhibitory activity, offering a pathway to developing new therapeutic agents (Nancy Z. Zhou et al., 2008).
Antimicrobial Activity
- The synthesis and evaluation of N-(3-Hydroxy-2-pyridyl)benzamides have demonstrated antibacterial activity against various bacteria, indicating that structurally related benzamides could be potent antimicrobial agents. This opens avenues for the development of new antibiotics or antiseptics (A. Mobinikhaledi et al., 2006).
Material Science and Chemistry
- Metalloligands, such as those involving hydroxybenzamide structures, have been used in designing single-molecule magnets (SMMs) and single-chain magnets (SCMs). These findings underscore the potential of benzamide derivatives in material science, particularly in creating new magnetic materials for data storage or quantum computing applications (J. Costes et al., 2010).
properties
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(pyrimidin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,23)9-7-14-5-4-6-15(11-14)17(22)21(3)12-16-8-10-19-13-20-16/h4-6,8,10-11,13,23H,7,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIHNRCWLXLXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=NC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)
![5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)

![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)


![(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B5568223.png)
![8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568226.png)
![3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone]](/img/structure/B5568243.png)


![1-(3,4-dihydroxyphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B5568264.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)
